molecular formula C15H10BrCl3N2 B5510795 3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone

3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone

Cat. No. B5510795
M. Wt: 404.5 g/mol
InChI Key: KUBRODZSJZTFOF-NGYMSCGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the condensation of an aldehyde or ketone with a hydrazine. For compounds similar to "3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone," the synthesis might involve the reaction of a suitable bromo- and chloro-substituted aldehyde with a phenylhydrazine derivative under acidic or basic conditions, followed by purification steps such as recrystallization.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by the presence of conjugated systems that contribute to their stability and reactivity. X-ray crystallography studies reveal the dihedral angles between aromatic rings and the planarity of the hydrazone linkage, contributing to the understanding of the compound's molecular geometry and electronic distribution (Jasinski et al., 2010).

Scientific Research Applications

Crystal Structure Analysis

Hydrazones exhibit significant interest in crystallography due to their potential in forming varied and complex molecular structures. For instance, studies have detailed the crystallization behaviors and structural analyses of hydrazone compounds, highlighting their ability to form weak C—H⋯O hydrogen bonds and π–π stacking interactions, which are critical in understanding molecular packing and interaction mechanisms in the solid state (Jasinski et al., 2010).

Organic Synthesis and Reactivity

Hydrazones serve as key intermediates in the synthesis of various heterocyclic compounds, owing to their reactivity towards different electrophiles and nucleophiles. The synthesis of 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazlines through cyclodehydration of corresponding hydrazones is a prime example of their utility in constructing complex molecules with potential biological activities (Zhui‐Hui Sheng, 2006).

Catalysis

In catalysis, hydrazones have been investigated for their roles as ligands in metal-catalyzed reactions, contributing to the development of novel catalytic processes. The synthesis and characterization of metal complexes involving hydrazone ligands demonstrate their potential in facilitating diverse chemical transformations, including palladium-catalyzed intramolecular amination of aryl halides (Lebedev et al., 2005).

Sensing Applications

Hydrazones are also recognized for their sensing capabilities, particularly in the detection of ions and molecules. Research has shown that hydrazones can act as colorimetric sensors for cyanide and acetate ions, demonstrating significant color changes upon interaction with these analytes. This property is attributed to their ability to form hydrogen bonds and electrostatic interactions with the target ions, making them valuable tools in environmental monitoring and diagnostic assays (Gupta et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some hydrazones are used in the pharmaceutical industry for their antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

N-[(E)-[(Z)-3-bromo-3-phenylprop-2-enylidene]amino]-2,4,6-trichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl3N2/c16-12(10-4-2-1-3-5-10)6-7-20-21-15-13(18)8-11(17)9-14(15)19/h1-9,21H/b12-6-,20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBRODZSJZTFOF-NGYMSCGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,2Z)-3-bromo-3-phenyl-2-propenal (2,4,6-trichlorophenyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.